1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone
Overview
Description
Chemical Reactions Analysis
Chemical reactions involving “1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone” would depend on the conditions and reagents used. Unfortunately, specific details about the chemical reactions of this compound are not available in the current resources .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical properties of “this compound” are not available in the current resources .Scientific Research Applications
Organic Synthesis and Chemical Reactions :
- The compound is used in the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines, with a focus on reaction mechanisms and yields (Walter, 1994).
- It serves as a precursor for synthesizing various N,O- and N,N-heterocycles, demonstrating its versatility in organic chemistry (Moskvina, Shilin, & Khilya, 2015).
Pharmaceutical Applications :
- Derivatives of this compound exhibit potential anti-inflammatory properties, as shown in studies using animal models (Karande & Rathi, 2017).
- It's also used in the synthesis of compounds with antimicrobial properties, indicating its utility in developing new antibiotics (Patel, Nimavat, Vyas, & Patel, 2011).
- Specific derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, highlighting its importance in antiviral research (Che, Liu, Tian, Hu, Chen, & Chen, 2015).
Analytical and Material Sciences :
- The compound is studied for its vibrational and structural properties, offering insights into molecular docking and interactions, which are crucial for drug design and material science applications (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, Sarojini, & Alsenoy, 2016).
- In the field of catalysis, it has been used in microwave-assisted manganese(III) acetate-based oxidative cyclizations, demonstrating its role in advanced synthetic methodologies (Curti, Crozet, & Vanelle, 2009).
Process Development and Pilot-Plant Synthesis :
- The compound plays a critical role in process development for the synthesis of pharmaceutical intermediates, as exemplified in the production of NK1-II inhibitor LY686017 (Kopach, Kobierski, Coffey, Alt, Zhang, Borghese, Trankle, Roberts, Moynihan, Lorenz, McNamara, Kissane, & Maguire, 2010).
Enantioselective Synthesis and Biotransformation :
- It is used in the enantioselective synthesis of chiral intermediates for antifungal agents, highlighting its application in chiral chemistry and biotransformation processes (Miao, Liu, He, & Wang, 2019).
Kinetic Studies :
- Kinetic and mechanism studies of its oxidation processes provide insights into its reactivity and stability, which are important for its handling and storage in various applications (Revkov, Voronina, & Perkel’, 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACHGLUJYSTGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877403 | |
Record name | ETHANONE, 1-(4-CHLOROPHENYL)-2-(PHENYLSULFONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38488-19-6 | |
Record name | ETHANONE, 1-(4-CHLOROPHENYL)-2-(PHENYLSULFONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3S6WW4VL8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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